![molecular formula C2H10ClN3OS B2529134 N-(Aminosulfonimidoyl)-N-methylmethanamine;hydrochloride CAS No. 2229312-47-2](/img/structure/B2529134.png)
N-(Aminosulfonimidoyl)-N-methylmethanamine;hydrochloride
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step sequence of reactions at a molecular level .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. The compound’s chemical properties describe how it behaves in chemical reactions .Scientific Research Applications
Synthetic Methodologies
The direct N-monomethylation of aromatic primary amines, including arylamines, arylsulfonamides, and amino-azoles using methanol, highlights the significance of N-(Aminosulfonimidoyl)-N-methylmethanamine;hydrochloride in synthetic chemistry. This method is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, making it an attractive approach from both synthetic and environmental perspectives (Li et al., 2012).
Membrane Technology
Innovative sulfonated aromatic diamine monomers have been utilized to enhance the performance of thin-film composite nanofiltration membranes for dye treatment. These membranes demonstrate improved water flux due to increased surface hydrophilicity, a property enhanced by sulfonated aromatic diamines without compromising dye rejection. This application underscores the role of sulfonic acid groups in water permeation and dye rejection during the nanofiltration process (Liu et al., 2012).
Metabolic Activation Studies
Research has delved into the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines by human sulfotransferases (STs). This study provides insights into how N-hydroxy derivatives, akin to N-(Aminosulfonimidoyl)-N-methylmethanamine;hydrochloride, are activated metabolically, suggesting potential implications for understanding interindividual susceptibility to environmental and dietary carcinogens (Chou et al., 1995).
Protein and Peptide Chemistry
The chemistry of sulfonamide groups, such as those in N-(Aminosulfonimidoyl)-N-methylmethanamine;hydrochloride, is critical in the field of protein and peptide chemistry. N-Hydroxysulfosuccinimide esters, for instance, are pivotal in protein modification reagents, especially cross-linkers. Studies on their reactions with amino acids and hydrolysis rates provide valuable insights for protein modification applications (Anjaneyulu & Staros, 2009).
Hydrophilic Polymer Design
Sulfobetaine copolymers, which include sulfonamide functionalities, are explored for their antifouling properties and hemocompatibility. The synthesis approach through postpolymerization modification introduces sulfobetaine units into polymers, creating materials with significant potential in biomedical applications. This research area demonstrates the versatility of sulfonamide groups in designing hydrophilic and antifouling surfaces (Woodfield et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(aminosulfonimidoyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3OS.ClH/c1-5(2)7(3,4)6;/h1-2H3,(H3,3,4,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSLYQHOZUOJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S-aminosulfonimidoyl)dimethylamine hydrochloride |
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